Cas no 1805522-62-6 (Ethyl 2-bromo-3-cyano-4-ethylbenzoate)

Ethyl 2-bromo-3-cyano-4-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-3-cyano-4-ethylbenzoate
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- インチ: 1S/C12H12BrNO2/c1-3-8-5-6-9(12(15)16-4-2)11(13)10(8)7-14/h5-6H,3-4H2,1-2H3
- InChIKey: WBGFDHDEHFARRP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)OCC)C=CC(=C1C#N)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
Ethyl 2-bromo-3-cyano-4-ethylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016786-1g |
Ethyl 2-bromo-3-cyano-4-ethylbenzoate |
1805522-62-6 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-4-ethylbenzoate 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
Ethyl 2-bromo-3-cyano-4-ethylbenzoateに関する追加情報
Ethyl 2-bromo-3-cyano-4-ethylbenzoate (CAS No. 1805522-62-6): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 2-bromo-3-cyano-4-ethylbenzoate (CAS No. 1805522-62-6) is a significant compound in the realm of organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. Its unique structural features, characterized by the presence of a bromine atom, a cyano group, and an ethyl ester, make it a valuable building block for various chemical transformations. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in contemporary research.
The molecular structure of Ethyl 2-bromo-3-cyano-4-ethylbenzoate consists of a benzoic acid core substituted with a bromine atom at the 2-position, a cyano group at the 3-position, and an ethyl ester at the 4-position. This arrangement imparts distinct reactivity patterns that are exploited in synthetic chemistry. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The cyano group can undergo reduction to form an amine or participate in nucleophilic additions, while the ester functionality can be hydrolyzed to yield a carboxylic acid or converted into other derivatives.
In recent years, there has been growing interest in the use of halogenated benzoates as key intermediates in drug discovery. The presence of both bromine and cyano groups in Ethyl 2-bromo-3-cyano-4-ethylbenzoate makes it particularly useful for generating libraries of compounds with diverse biological activities. For instance, researchers have employed this compound in the synthesis of kinase inhibitors, which are critical targets in oncology research. The ability to introduce modifications at multiple positions allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.
The synthesis of Ethyl 2-bromo-3-cyano-4-ethylbenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common route involves bromination of 3-cyanobenzoic acid followed by esterification with ethanol. Alternatively, palladium-catalyzed cross-coupling reactions can be used to introduce the ethyl group at the 4-position after initial functionalization. These synthetic strategies highlight the compound's versatility and its suitability for large-scale production.
Recent advancements in flow chemistry have also contributed to the efficient synthesis of Ethyl 2-bromo-3-cyano-4-ethylbenzoate. Flow systems offer advantages such as improved reaction control, scalability, and reduced solvent consumption. For example, a continuous-flow process has been developed for the bromination of 3-cyanobenzoic acid using N-bromosuccinimide (NBS) under mild conditions. This approach not only enhances yield but also minimizes byproduct formation, making it an environmentally friendly alternative to traditional batch processes.
The applications of Ethyl 2-bromo-3-cyano-4-ethylbenzoate extend beyond pharmaceuticals into agrochemicals. Its structural motifs are found in several herbicides and fungicides that exhibit potent activity against various plant pathogens. The ability to modify its core structure allows chemists to develop novel compounds with improved efficacy and reduced environmental impact. For instance, derivatives of this compound have shown promising results in controlling resistant strains of weeds by targeting specific enzymatic pathways.
In conclusion, Ethyl 2-bromo-3-cyano-4-ethylbenzoate (CAS No. 1805522-62-6) is a multifaceted compound with significant utility in synthetic chemistry and drug discovery. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate for researchers working on pharmaceuticals and agrochemicals. As synthetic methodologies continue to evolve, the role of this compound is expected to grow even further, driving innovation in medicinal chemistry and material science.
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